Metixene Hydrochloride

Muscarinic receptor binding Anticholinergic potency Radioligand binding assay

Researchers requiring a validated non-selective muscarinic antagonist face limited availability of well-characterized reference compounds. Metixene Hydrochloride (CAS 1553-34-0) addresses this gap as a pan-mAChR antagonist with defined binding parameters (Ki=15 nM, IC50=55 nM) and ≥98% HPLC purity. • Non-selective binding across M1, M2, and other mAChR subtypes - enables baseline antagonism controls in receptor pharmacology studies. • Well-characterized pharmacology supports SAR studies, assay validation, and cross-study normalization across anticholinergic compounds. • Supplied as anhydrous hydrochloride salt; solubility: 77.5 mg/mL in DMSO, 10 mg/mL in H₂O.

Molecular Formula C20H24ClNS
Molecular Weight 345.9 g/mol
CAS No. 1553-34-0
Cat. No. B050323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetixene Hydrochloride
CAS1553-34-0
SynonymsMethixene Hydrochloride;  Metixene Hydrochloride;  NSC 78194;  Tremaril Hydrochloride;  9H-Thioxanthene, Piperidine Deriv.;  1-Methyl-3-(thioxanthen-9-ylmethyl)-1-piperidine Hydrochloride;  9-(1-Methyl-3-piperidylmethyl)thioxanthene Hydrochloride;  1-Methyl
Molecular FormulaC20H24ClNS
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl
InChIInChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H
InChIKeyRSXZRFHNNTTWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metixene Hydrochloride Reference Standard


Metixene Hydrochloride (also known as methixene, CAS 1553-34-0) is a tertiary amine antimuscarinic agent classified as an antiparkinsonian drug [1]. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the central nervous system, with demonstrated binding affinity (Ki = 15 nM) in rat brain cortical tissue . Unlike M1-selective alternatives such as biperiden, metixene exhibits a nonselective muscarinic receptor binding profile across multiple receptor subtypes [2]. The compound is supplied as the hydrochloride salt for research applications, with HPLC purity typically specified at ≥98% . While approved for clinical use in several jurisdictions and listed with ATC code N04AA03, metixene has been discontinued in certain markets but remains a valuable reference compound for anticholinergic mechanism studies [1].

Metixene Hydrochloride vs. Other Anticholinergics


In-class substitution among tertiary antimuscarinic antiparkinsonian agents is scientifically unsound due to substantial inter-compound variability in muscarinic receptor subtype selectivity profiles [1]. Comparative radioligand binding studies demonstrate that metixene exhibits a nonselective binding pattern across M1, M2, and other mAChR subtypes, whereas biperiden shows high M1 selectivity and other agents occupy intermediate positions on the selectivity spectrum [2]. This divergence in receptor pharmacology translates to distinct peripheral anticholinergic effect profiles and differential suppression of sinus arrhythmia in clinical populations [2]. Furthermore, in vitro potency varies substantially: IC50 values for mAChR binding range from 0.0084 μM (biperiden) to 0.07 μM (procyclidine), with metixene positioned at 0.055 μM [3]. These quantitative pharmacological differences preclude direct functional interchangeability in research or therapeutic applications without re-validation.

Metixene Hydrochloride Selection Evidence


Receptor Binding Affinity vs. Biperiden

Metixene demonstrates intermediate muscarinic receptor binding affinity relative to other antiparkinsonian anticholinergics. In rat brain cortical tissue using tritiated quinuclidinyl benzilate (³H-QNB) as radioligand, metixene exhibits an IC50 of 0.055 μM (55 nM) and a Ki of 15 nM [1]. This positions metixene between the higher-affinity biperiden (IC50 = 0.0084 μM) and the lower-affinity procyclidine (IC50 = 0.07 μM), with an approximate 6.5-fold lower potency than biperiden and comparable to trihexyphenidyl (IC50 = 0.045 μM) [1].

Muscarinic receptor binding Anticholinergic potency Radioligand binding assay

Subtype Selectivity vs. M1-Selective Biperiden

Among clinically used anticholinergic antiparkinsonian drugs, metixene occupies a unique position as a totally nonselective muscarinic antagonist, in contrast to the highly M1-selective biperiden [1]. Radioligand receptor studies across various rat tissues established a selectivity spectrum ranging from completely nonselective metixene at one extreme to highly M1-selective biperiden at the other, with procyclidine, trihexyphenidyl, and benztropine showing intermediate selectivity patterns [1]. This selectivity profile directly correlates with peripheral anticholinergic effects: the extent of sinus arrhythmia suppression was inversely correlated with M1 selectivity, with metixene producing the greatest peripheral cardiac effect among agents studied [1].

Receptor subtype selectivity M1 selectivity Anticholinergic pharmacology

HPLC Purity Specifications

Commercially available metixene hydrochloride and its hydrate form (CAS 7081-40-5) are supplied with defined purity specifications suitable for analytical and research applications. Vendor certificates of analysis specify purity exceeding 98% as determined by HPLC . The compound demonstrates quantifiable solubility parameters: 77.5 mg/mL in DMSO (212.95 mM with ultrasonication) and 10 mg/mL in water (27.48 mM with ultrasonication) . These solubility characteristics differ from alternative anticholinergic reference compounds and must be accounted for in experimental design. Storage conditions are specified at -20°C for powder form (3-year stability) and -20°C for solution base (6-month stability) [1].

Analytical chemistry HPLC purity Reference standard

Clinical Evidence for Tremor Management

Metixene has been evaluated in randomized, double-blind, placebo-controlled crossover studies for tremor management. One study (n=14 completers, mean age 67 years) assessed tremor activity via accelerometer measurements over a 7-week crossover design with 3-week treatment periods [1]. Patients received metixene titrated to a maximum dose of 45 mg daily (3 × 15 mg) versus placebo [1]. Tremor measurements demonstrated a trend favoring metixene over placebo, though the difference did not reach statistical significance (p > 0.1) [1]. A separate multicenter study evaluated metixene specifically for Parkinson tremors and extrapyramidal tremor forms, though full quantitative outcomes are not available in English-language abstract records [2].

Parkinsonian tremor Extrapyramidal symptoms Clinical trial

Metixene Hydrochloride: Research and Industrial Applications


Non-Selective Control for Receptor Profiling

Metixene hydrochloride serves as a validated non-selective muscarinic antagonist reference standard in receptor pharmacology studies. As documented in comparative radioligand binding studies, metixene exhibits a totally nonselective binding profile across M1, M2, and other mAChR subtypes, positioning it at the opposite end of the selectivity spectrum from M1-selective agents such as biperiden [1]. Researchers investigating muscarinic receptor subtype contributions to physiological or pathological processes can employ metixene as a pan-mAChR control to establish baseline non-selective antagonism, enabling quantitative interpretation of subtype-selective ligand effects.

CNS Anticholinergic Potency Comparison

With a defined IC50 of 55 nM and Ki of 15 nM for mAChR binding in rat brain cortical tissue, metixene occupies an intermediate potency position among tertiary antimuscarinic antiparkinsonian agents [1][2]. This intermediate binding affinity makes metixene suitable for structure-activity relationship (SAR) studies and comparative pharmacological profiling where compounds of varying potency are required to establish dose-response relationships. The compound's well-characterized binding parameters enable cross-study comparisons and normalization of experimental data across different anticholinergic compounds.

HPLC Analytical Reference Standard

Metixene hydrochloride with certified purity exceeding 98% by HPLC is appropriate for use as an analytical reference standard in method development, validation, and quality control applications [1]. The compound's defined solubility parameters (77.5 mg/mL in DMSO; 10 mg/mL in H₂O) support the preparation of calibration standards and spiked matrix samples [1]. Procurement of high-purity metixene hydrochloride enables accurate quantification in pharmaceutical analysis, forensic toxicology, and research applications requiring precise concentration verification.

Extrapyramidal Symptom Comparator Studies

For researchers investigating the historical pharmacotherapy of drug-induced extrapyramidal syndromes (EPS) or conducting meta-analyses of anticholinergic interventions, metixene represents a clinically documented reference compound. Although the compound has been discontinued in several markets, its established use in placebo-controlled trials provides a historical baseline for comparative effectiveness research [1]. Studies evaluating newer anticholinergic agents or alternative EPS management strategies may reference metixene's clinical data as part of comprehensive literature syntheses [2].

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